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molecular formula C13H26OSi B8602727 1-Decyn-3-ol, 1-(trimethylsilyl)- CAS No. 140149-76-4

1-Decyn-3-ol, 1-(trimethylsilyl)-

Cat. No. B8602727
M. Wt: 226.43 g/mol
InChI Key: KGFXSPBJDFBTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05110966

Procedure details

Dissolve B-(2-(trimethylsilyl)ethynyl)-9-borabicyclo[3.3.1]nonane.tetrahydrofuran complex (2.4 g, 8.3 mmol) in pentane (25 mL) and add octylaldehyde (1.3 mL, 8.3 mmol). Stir at room temperature for 40 minutes and evaporate the solvent under a positive pressure of nitrogen to give a yellow solid. Add ethyl ether (30 mL) and methanol (336 μL, 8.3 mmol), cool to 0° C. and add, by dropwise addition, ethanolamine (0.5 mL, 8.3 mmol). Stir overnight, centrifuge the reaction mixture and separate the clear supernatant liquid. Wash the precipitate with pentane (2×10 mL) and combine the organic phases. Wash with water (2×25 mL) and dry (MgSO4). Evaporate the solvent in vacuo and purify by silica gel chromatography (19:1 hexane/ethyl acetate) to give the title compound as a clear liquid (1.71 g, 91%).
Name
B-(2-(trimethylsilyl)ethynyl)-9-borabicyclo[3.3.1]nonane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
336 μL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
octylaldehyde
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:15])([CH3:14])[C:3]#[C:4]B1C2CCCC1CCC2.C([O:18][CH2:19][CH3:20])C.CO.[CH2:23]([CH2:25]N)O.[CH3:27][CH2:28][CH2:29][CH2:30]C>>[CH3:1][Si:2]([CH3:14])([CH3:15])[C:3]#[C:4][CH:19]([OH:18])[CH2:20][CH2:27][CH2:28][CH2:29][CH2:30][CH2:23][CH3:25]

Inputs

Step One
Name
B-(2-(trimethylsilyl)ethynyl)-9-borabicyclo[3.3.1]nonane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C#CB1C2CCCC1CCC2)(C)C
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
336 μL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(O)CN
Step Four
Name
octylaldehyde
Quantity
1.3 mL
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
CCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporate the solvent under a positive pressure of nitrogen
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
STIRRING
Type
STIRRING
Details
Stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
centrifuge the reaction mixture and separate the clear supernatant liquid
WASH
Type
WASH
Details
Wash the precipitate with pentane (2×10 mL)
WASH
Type
WASH
Details
Wash with water (2×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
purify by silica gel chromatography (19:1 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C[Si](C#CC(CCCCCCC)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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